(4-Chloro-2-fluorophenyl)hydrazine
Overview
Description
(4-Chloro-2-fluorophenyl)hydrazine is an organic compound with the molecular formula C6H6ClFN2 It is a derivative of phenylhydrazine, where the phenyl ring is substituted with chlorine and fluorine atoms at the 4 and 2 positions, respectively
Scientific Research Applications
(4-Chloro-2-fluorophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of materials with specific properties.
Safety and Hazards
“(4-Chloro-2-fluorophenyl)hydrazine” is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
(4-Chloro-2-fluorophenyl)hydrazine, like other hydrazines, can react with aldehydes and ketones to form oximes or hydrazones . The nitrogen in the hydrazine acts as a nucleophile, attacking the partially positive carbon in the carbonyl group of the aldehyde or ketone . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
Hydrazines are known to participate in various biochemical reactions, including the formation of oximes and hydrazones . These reactions can affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
It is known that the compound has a molecular weight of 19704 . The compound’s GI absorption is high, and it is BBB permeant . The compound has a logP value of 2.69, indicating its lipophilicity .
Result of Action
The formation of oximes and hydrazones can lead to changes in the structure and function of target molecules, potentially affecting cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at room temperature . It is also important to prevent the compound from entering drains and to avoid discharging it into the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-fluorophenyl)hydrazine typically involves multiple steps starting from 2-fluoroaniline. The intermediate 4-chloro-2-fluoroaniline is obtained via acylation, chlorination, and hydrolysis. This intermediate is then subjected to diazotization and reduction reactions to yield this compound . The reaction conditions are generally mild, and the process is efficient, yielding a high-purity product.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route as described above. The process is optimized for large-scale production, ensuring high yield and purity. The use of efficient reaction conditions and purification techniques makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-fluorophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azo compounds, while reduction can produce various hydrazine derivatives .
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: The parent compound without chlorine and fluorine substitutions.
4-Chlorophenylhydrazine: A derivative with only a chlorine substitution.
2-Fluorophenylhydrazine: A derivative with only a fluorine substitution.
Uniqueness
(4-Chloro-2-fluorophenyl)hydrazine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution can influence its reactivity and properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)hydrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCUCLZMXMWSNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382360 | |
Record name | (4-chloro-2-fluorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64548-20-5 | |
Record name | (4-chloro-2-fluorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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